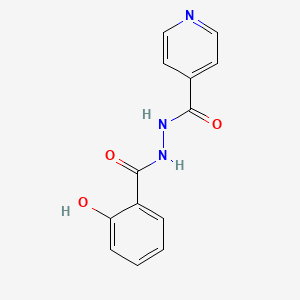
2-Hydroxy-N'~1~-(4-pyridylcarbonyl)benzohydrazide
Description
2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide is a hydrazone derivative known for its significant role in medicinal chemistry due to its wide range of pharmacological applications. This compound features a highly reactive azomethine group (CO–NH–N=CH), making it valuable for drug development, metal complexation, and various pharmacological activities .
Properties
Molecular Formula |
C13H11N3O3 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N'-(2-hydroxybenzoyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H11N3O3/c17-11-4-2-1-3-10(11)13(19)16-15-12(18)9-5-7-14-8-6-9/h1-8,17H,(H,15,18)(H,16,19) |
InChI Key |
DUVPZMGQYBCNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=NC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide typically involves the condensation of phenyl or hydroxyl phenyl hydrazides with substituted aldehydes. This reaction can be carried out in organic solvents like methanol or ethanol in the presence of glacial acetic acid or under solvent-free conditions. A more environmentally friendly method involves using water as a solvent, yielding products in high efficiency and purity .
Industrial Production Methods: Industrial production methods for hydrazone derivatives often involve similar condensation reactions but on a larger scale. These methods prioritize high yield, cost-effectiveness, and minimal environmental impact. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazone group into corresponding oxides.
Reduction: Reduction reactions can modify the azomethine group, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide involves its interaction with molecular targets and pathways. The compound’s azomethine group allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to interact with nucleic acids and proteins contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-Hydroxy-2-pyrones: These compounds share similar structural features and bioactivity, making them valuable in organic synthesis and pharmacology.
N’-benzylidene-2-hydroxymethylbenzohydrazides: These derivatives exhibit similar chemical reactivity and are used in the synthesis of various heterocyclic compounds.
Uniqueness: 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide stands out due to its unique combination of a hydroxyl group and a pyridylcarbonyl moiety, which enhances its reactivity and potential for forming metal complexes. This structural uniqueness contributes to its diverse applications in medicinal chemistry and industrial processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


